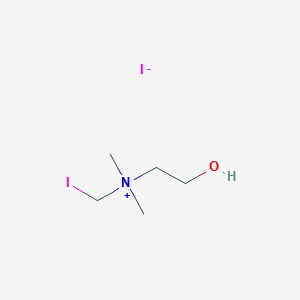
1,3-Difluoro-2-nitrosobenzene
Vue d'ensemble
Description
1,3-Difluoro-2-nitrosobenzene is a chemical compound with the molecular formula C6H3F2NO . It possesses a nitro group (NO2) and two fluorine atoms (F) on a benzene ring. Nitro groups are known for their ability to be readily converted into various functional groups, while fluorine atoms can influence the reactivity of the molecule.
Synthesis Analysis
The synthesis of this compound involves the reaction of methyl 3-amino-4-bromobenzoate with this compound in glacial acetic acid .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with two fluorine atoms and a nitroso group attached . The average mass of the molecule is 143.091 Da, and the monoisotopic mass is 143.018265 Da .Chemical Reactions Analysis
The nitro group in this compound is known for its ability to be readily converted into various functional groups. The presence of fluorine atoms can influence the reactivity of the molecule.Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3 . Its boiling point is 183.1±30.0 °C at 760 mmHg, and it has a vapour pressure of 1.1±0.3 mmHg at 25°C . The molecular weight of the compound is 143.09 g/mol .Applications De Recherche Scientifique
1. Electronic Spectroscopy and Electron Attachment
Asfandiarov et al. (2007) explored various nitrobenzene derivatives, including 1,3-fluoronitrobenzene, using electron transmission spectroscopy (ETS), dissociative electron attachment spectroscopy (DEAS), and negative ion mass spectrometry (NIMS). This study helps in understanding the electron attachment energies and the dissociation of nitrobenzene derivatives, contributing to the field of molecular electronics and ion reactions (Asfandiarov et al., 2007).
2. Synthesis of 1H-Indazoles
Wang and Li (2016) demonstrated the use of nitrosobenzenes, including 1,3-difluoro-2-nitrosobenzene, in the synthesis of 1H-indazoles through rhodium and copper-catalyzed C-H activation and C-N/N-N coupling. This highlights the compound's role in the synthesis of potentially biologically active molecules (Wang & Li, 2016).
3. Photophysics and Photochemistry Research
Giussani and Worth (2017) investigated the photophysics and photochemistry of nitrobenzene, which is relevant to this compound. Their study, using CASPT2//CASSCF computations, provided insights into the decay paths of nitrobenzene following UV absorption, valuable for understanding the photochemical behavior of related compounds (Giussani & Worth, 2017).
4. Environmental Degradation Research
Mantha et al. (2001) researched the degradation of nitrobenzene, a close relative of this compound, using zerovalent iron in synthetic wastewater. This study is significant for understanding the environmental degradation and treatment of nitrobenzene derivatives in wastewater management (Mantha et al., 2001).
5. Redox Non-Innocence in Chemical Reactions
Kundu et al. (2016) investigated the redox non-innocence of nitrosobenzene at nickel, which can be extrapolated to this compound. Their study revealed interesting aspects of the redox behavior of nitrosobenzenes, contributing to the understanding of redox reactions in organic and inorganic chemistry (Kundu et al., 2016).
6. Application in Electrochemical Reduction
Mendkovich et al. (2011) conducted a study on the electroreduction of dinitrobenzenes, including compounds similar to this compound, providing insights into the electrochemical reduction mechanisms. This research is crucial for applications in electrochemistry and environmental remediation (Mendkovich et al., 2011).
Safety and Hazards
Mécanisme D'action
Mode of Action
It is known that C-nitroso species, like 1,3-Difluoro-2-nitrosobenzene, are characterized by a unique nitrogen–oxygen combination located next to a carbon backbone, which confers them a unique ambiphilic and high reactivity towards nucleophilic, electrophilic but also radical species . .
Biochemical Pathways
It is known that c-nitroso species can be involved in a variety of reactions, including nitroso diels–alder, nitroso ene, and nitrosoaldol reactions . These reactions could potentially affect various biochemical pathways and their downstream effects.
Result of Action
It is known that this compound is used as an intermediate in the synthesis of other compounds, suggesting that it may have significant effects at the molecular level .
Action Environment
It is known that the compound is photoactive in solution, suggesting that light could potentially influence its action .
Propriétés
IUPAC Name |
1,3-difluoro-2-nitrosobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2NO/c7-4-2-1-3-5(8)6(4)9-10/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMUTCMGZZSVRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)N=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Chloro-4-({[(2,6-dichlorobenzoyl)amino]carbonyl}amino)benzenesulphonyl fluoride](/img/structure/B3041359.png)
![3-chloro-4-[(4-chlorobenzoyl)carbamoylamino]benzenesulfonyl Fluoride](/img/structure/B3041361.png)
![N1-[3,5-di(trifluoromethyl)phenyl]-2-chloro-2-(2-chlorophenyl)acetamide](/img/structure/B3041364.png)
![N1-[4-(trifluoromethyl)phenyl]-2-chloro-2-(2-chlorophenyl)acetamide](/img/structure/B3041365.png)
![N1-[2-(trifluoromethyl)phenyl]-2-chloro-2-(2-chlorophenyl)acetamide](/img/structure/B3041366.png)



![bromo-N-[(bromomethyl)sulphonyl]-N-[3-(trifluoromethyl)phenyl]methanesulphonamide](/img/structure/B3041375.png)

![N-[(2,6-dichloro-4-methyl-3-pyridyl)carbonyl]-N'-(2,3-dichlorophenyl)urea](/img/structure/B3041377.png)
![N-[(2,6-dichloro-4-methyl-3-pyridyl)carbonyl]-N'-(2,6-dichlorophenyl)urea](/img/structure/B3041378.png)

![[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methyl 2,6-dichloropyridine-4-carboxylate](/img/structure/B3041381.png)